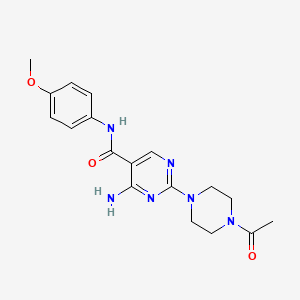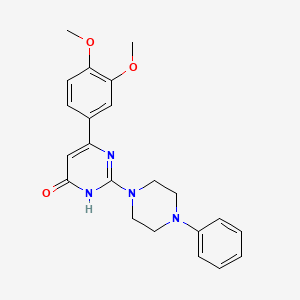
2-(4-acetylpiperazin-1-yl)-4-amino-N-(4-methoxyphenyl)pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-acetylpiperazin-1-yl)-4-amino-N-(4-methoxyphenyl)pyrimidine-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine core, and a methoxyphenyl group. Its multifaceted structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and other scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylpiperazin-1-yl)-4-amino-N-(4-methoxyphenyl)pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the pyrimidine core.
Acetylation: The piperazine ring is acetylated using acetic anhydride under basic conditions to form the acetylpiperazine derivative.
Amination and Methoxylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetylpiperazin-1-yl)-4-amino-N-(4-methoxyphenyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-(4-acetylpiperazin-1-yl)-4-amino-N-(4-methoxyphenyl)pyrimidine-5-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays to understand its interaction with biological targets.
Chemical Research: The compound’s unique structure makes it a valuable model for studying reaction mechanisms and developing new synthetic methodologies.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(4-acetylpiperazin-1-yl)-4-amino-N-(4-methoxyphenyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where cholinergic signaling is impaired, such as in Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar structure but with a phenyl group instead of an acetyl group.
4-hydroxy-2-quinolones: Different core structure but similar biological activities.
Uniqueness
2-(4-acetylpiperazin-1-yl)-4-amino-N-(4-methoxyphenyl)pyrimidine-5-carboxamide is unique due to its combination of a piperazine ring, pyrimidine core, and methoxyphenyl group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry and other scientific fields.
Properties
Molecular Formula |
C18H22N6O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-4-amino-N-(4-methoxyphenyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H22N6O3/c1-12(25)23-7-9-24(10-8-23)18-20-11-15(16(19)22-18)17(26)21-13-3-5-14(27-2)6-4-13/h3-6,11H,7-10H2,1-2H3,(H,21,26)(H2,19,20,22) |
InChI Key |
NDLUNDCBRKCWJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=C(C(=N2)N)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,6-dimethyl-2-[(4-nitrobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B11195393.png)
![Tert-butyl 4-({[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B11195403.png)
![Methyl 2-(2-chloro-4-fluorophenyl)-2-{4-[4-(heptyloxy)benzamido]cyclopent-2-EN-1-YL}acetate](/img/structure/B11195416.png)
![2-acetyl-5'-bromo-1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11195421.png)
![4-amino-2-[benzyl(methyl)amino]-N-(4-ethoxyphenyl)pyrimidine-5-carboxamide](/img/structure/B11195428.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B11195429.png)
![N-(3-fluorophenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11195431.png)
![1-(4-fluorophenyl)-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11195436.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)acetamide](/img/structure/B11195447.png)
![1-Benzyl-4-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B11195452.png)
![Methyl 3-{[({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B11195464.png)
![N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11195479.png)
